molecular formula C11H20N4O8 B14258594 Glycyl-L-seryl-L-seryl-L-serine CAS No. 220264-61-9

Glycyl-L-seryl-L-seryl-L-serine

Cat. No.: B14258594
CAS No.: 220264-61-9
M. Wt: 336.30 g/mol
InChI Key: PKHMNSBWJIMEND-ACZMJKKPSA-N
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Description

Glycyl-L-seryl-L-seryl-L-serine is a tetrapeptide composed of glycine and three serine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-seryl-L-seryl-L-serine can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry to protect the amino groups during the synthesis. The process involves coupling the amino acids in a specific sequence, followed by deprotection and cleavage from the solid support.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines use similar principles as SPPS but are optimized for high throughput and scalability.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-seryl-L-seryl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide backbone or side chains.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Amino acid derivatives or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of hydroxylated derivatives.

Scientific Research Applications

Glycyl-L-seryl-L-seryl-L-serine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems or as bioactive peptides.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Glycyl-L-seryl-L-seryl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The serine residues can participate in hydrogen bonding and other interactions that influence the peptide’s activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-seryl-L-proline: Another tripeptide with similar properties but different biological activities.

    Glycyl-L-seryl-L-hydroxyproline: Contains a hydroxylated proline residue, which can alter its chemical and biological properties.

    Glycyl-L-prolyl-L-serine: A tripeptide with a different sequence, affecting its structure and function.

Uniqueness

Glycyl-L-seryl-L-seryl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of three serine residues allows for multiple hydrogen bonding interactions, making it a valuable compound for studying peptide behavior and interactions.

Properties

CAS No.

220264-61-9

Molecular Formula

C11H20N4O8

Molecular Weight

336.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C11H20N4O8/c12-1-8(19)13-5(2-16)9(20)14-6(3-17)10(21)15-7(4-18)11(22)23/h5-7,16-18H,1-4,12H2,(H,13,19)(H,14,20)(H,15,21)(H,22,23)/t5-,6-,7-/m0/s1

InChI Key

PKHMNSBWJIMEND-ACZMJKKPSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)O

Canonical SMILES

C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)CN)O

Origin of Product

United States

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